Deltarasin

Beschreibung

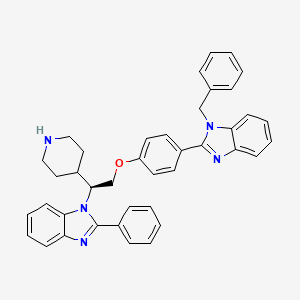

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKEDSUXKTTTC-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H37N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deltarasin's Mechanism of Action in KRAS-Mutant Cancer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule binding. Deltarasin represents a paradigm shift in targeting KRAS-driven cancers by employing an indirect inhibitory mechanism. Instead of binding to KRAS itself, deltarasin targets phosphodiesterase-δ (PDEδ), a protein that acts as a molecular chaperone for farnesylated KRAS. By inhibiting the KRAS-PDEδ interaction, deltarasin disrupts the proper localization of KRAS to the plasma membrane, thereby abrogating its downstream signaling and suppressing tumor growth. This document provides an in-depth technical overview of deltarasin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism: Targeting the KRAS Chaperone PDEδ

The biological activity of KRAS is contingent upon its post-translational modification, specifically farnesylation, and its subsequent localization to the inner leaflet of the plasma membrane.[1][2] This trafficking is not a passive process; it is facilitated by the chaperone protein PDEδ, which binds to the farnesylated tail of KRAS, solubilizes it in the cytoplasm, and transports it from the endoplasmic reticulum and Golgi apparatus to the plasma membrane.[3][4]

Deltarasin functions as a potent small-molecule inhibitor that binds directly to the hydrophobic, farnesyl-binding pocket of PDEδ.[5][6] This action competitively inhibits the binding of farnesylated KRAS to PDEδ.[1][4] The disruption of this critical interaction is the foundational step in deltarasin's anti-cancer activity.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltarasin: A Technical Guide to the Inhibition of the KRAS-PDEδ Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. A paradigm shift in targeting KRAS has been the exploration of indirect inhibition strategies. One such strategy involves disrupting the crucial interaction between KRAS and phosphodiesterase-δ (PDEδ). PDEδ acts as a molecular chaperone, binding to the farnesylated C-terminus of KRAS and facilitating its transport to the plasma membrane, a prerequisite for its signaling activity. Deltarasin was the first small molecule identified to specifically inhibit this interaction, providing a novel therapeutic avenue for KRAS-dependent cancers. This document serves as an in-depth technical guide on the mechanism, quantitative data, and experimental validation of deltarasin as a KRAS-PDEδ interaction inhibitor.

Mechanism of Action: Disrupting KRAS Trafficking

KRAS proteins must undergo post-translational modifications, including farnesylation, to associate with the plasma membrane where they activate downstream signaling pathways.[1] The farnesylated tail of KRAS is hydrophobic and requires a solubilizing factor to traverse the aqueous cytoplasm. PDEδ functions as this transport protein, sequestering the farnesyl group in its hydrophobic pocket and chaperoning KRAS.[1][2]

Deltarasin functions by competitively binding to this farnesyl-binding pocket on PDEδ.[3][4] This occupation of the binding site physically prevents PDEδ from interacting with farnesylated KRAS.[5] Consequently, KRAS is no longer correctly trafficked to the plasma membrane and becomes mislocalized to intracellular compartments like the Golgi apparatus and endoplasmic reticulum.[6][7] This sequestration away from the plasma membrane prevents KRAS from engaging with its downstream effectors, effectively abrogating its oncogenic signaling.[3][6]

Quantitative Data

The efficacy of deltarasin has been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of Deltarasin for PDEδ

This table summarizes the dissociation constant (Kd), a measure of binding affinity, between deltarasin and PDEδ. A lower Kd value indicates a stronger binding interaction.

| Parameter | Value | Method | Source |

| Kd | 38 nM | High-Throughput Screen | [3] |

| Kd | 41 nM | Not Specified | [8][9][10][11] |

Table 2: In Vitro Cellular Activity of Deltarasin

This table presents the half-maximal inhibitory concentration (IC50) of deltarasin in various human cancer cell lines. The data highlights the compound's effects on cell viability, particularly in KRAS-dependent lines.

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Assay Duration | Source |

| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 | 72 h | [3] |

| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 | 72 h | [3] |

| H1395 | Lung Adenocarcinoma | Wild-Type (BRAF mutant) | 6.47 ± 1.63 | 72 h | [3] |

| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 | 72 h | [3] |

| Panc-Tu-1 | Pancreatic Ductal Adenocarcinoma | KRAS-dependent | Not specified, but proliferation reduced | Not specified | [9] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | KRAS-dependent | Not specified, but proliferation reduced | Not specified | [9] |

Note: While deltarasin shows activity in the micromolar range in cellular assays, its high binding affinity (nanomolar) suggests that factors like cell permeability or rapid release from PDEδ by the Arl2 protein may influence its cellular potency.[3]

Table 3: In Vivo Efficacy of Deltarasin

This table details the anti-tumor effects of deltarasin in animal xenograft models.

| Cancer Type | Cell Line Used | Animal Model | Dosing Regimen | Outcome | Source |

| Lung Cancer | A549 | Nude Mice | Daily for 21 days | 57% reduction in average tumor weight compared to control. | [3] |

| Pancreatic Cancer | Panc-Tu-I | Nude Mice | 10 mg/kg, i.p. | Dose-dependent impairment of tumor growth. | [8][9] |

Affected Signaling Pathways

By preventing KRAS from reaching the plasma membrane, deltarasin inhibits the activation of its canonical downstream signaling cascades, which are critical for cancer cell proliferation, survival, and growth.[12][13][14]

-

RAF/MEK/ERK (MAPK) Pathway: This is a primary signaling route for KRAS. Deltarasin treatment leads to a significant reduction in the phosphorylation (activation) of key pathway components like C-RAF and ERK in KRAS-mutant cells.[3][15]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and growth. Deltarasin has been shown to decrease the phosphorylation of AKT, an essential kinase in this cascade.[3][15]

Interestingly, studies have shown that deltarasin also induces apoptosis (programmed cell death) and autophagy.[3][16] While apoptosis is a direct anti-cancer effect, the induced autophagy appears to be a protective mechanism for the cancer cells.[3] Combining deltarasin with an autophagy inhibitor, such as 3-methyladenine (3-MA), has been shown to markedly enhance its apoptotic and cytotoxic effects.[3][16]

References

- 1. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitechdaily.com [scitechdaily.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]

- 10. Deltarasin Datasheet DC Chemicals [dcchemicals.com]

- 11. Deltarasin | Ras GTPases | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]

Deltarasin: A Technical Guide to a Novel KRAS-PDEδ Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin is a pioneering small molecule inhibitor that targets the protein-protein interaction between KRAS and phosphodiesterase-δ (PDEδ). By binding to a hydrophobic pocket on PDEδ, Deltarasin disrupts the transport and membrane localization of farnesylated KRAS, a critical step for its oncogenic signaling.[1][2][3][4] This disruption leads to the suppression of downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT cascades, ultimately inducing apoptosis and inhibiting the growth of KRAS-dependent cancer cells.[1][3][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Deltarasin, including detailed experimental protocols and quantitative data to support further research and development in the field of KRAS-targeted cancer therapy.

Introduction: Targeting the "Undruggable" KRAS

The KRAS protein, a member of the RAS superfamily of small GTPases, functions as a molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[6][7][8] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[9][10][11] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor progression.[8][9][10] For decades, direct inhibition of mutant KRAS has been a formidable challenge, earning it the moniker of an "undruggable" target.[9][12]

The discovery of Deltarasin represents a paradigm shift in strategies to inhibit KRAS signaling. Instead of targeting KRAS directly, Deltarasin inhibits its interaction with PDEδ, a protein that acts as a chaperone for farnesylated KRAS, facilitating its transport to the plasma membrane where it exerts its downstream effects.[2][12][13] By disrupting this crucial interaction, Deltarasin effectively mislocalizes KRAS to endomembranes, thereby abrogating its oncogenic signaling.[2][13]

Discovery and Development

Deltarasin was identified through a high-throughput screening campaign designed to find small molecules that could disrupt the binding of farnesylated KRAS to PDEδ.[1][4][12] The initial hits were benzimidazole-based analogues.[12] Through structure-guided design and chemical optimization, these initial hits were refined, leading to the development of Deltarasin, a more potent and cell-permeable derivative.[4][12]

Mechanism of Action

The primary mechanism of action of Deltarasin is the inhibition of the KRAS-PDEδ protein-protein interaction.[1][3][14] PDEδ possesses a hydrophobic pocket that specifically recognizes and binds the farnesyl moiety of post-translationally modified KRAS.[1][3][12] This binding is essential for the proper trafficking of KRAS from the cytoplasm to the plasma membrane.[2][13]

Deltarasin acts as a competitive inhibitor by occupying this farnesyl-binding pocket on PDEδ.[1][3][13] This prevents PDEδ from binding to farnesylated KRAS, leading to the accumulation of KRAS on endomembranes and a reduction in its concentration at the plasma membrane.[1][2][13] Consequently, the activation of downstream effector pathways, such as the RAF/MEK/ERK and PI3K/AKT signaling cascades, is significantly attenuated.[1][3][5]

Quantitative Data

The following tables summarize the key quantitative data for Deltarasin from various preclinical studies.

Table 1: Binding Affinity of Deltarasin for PDEδ

| Parameter | Value | Reference |

| Kd (purified PDEδ) | 38 nM | [14] |

| Kd (in liver cells) | 41 nM | [14][15] |

| Kd (in Panc-Tu-I mouse model) | 38 nM | [16] |

Table 2: In Vitro Efficacy of Deltarasin in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (72h) | Reference |

| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 µM | [1][5] |

| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 µM | [1][5] |

| H1395 | Lung Adenocarcinoma | Wild-Type | 6.47 ± 1.63 µM | [1] |

| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Deltarasin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Deltarasin on cancer cell lines.

Protocol:

-

Seed cells (e.g., A549, H358, H1395, and CCD19-Lu) in 96-well plates at a density of 1.0 × 104 cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of Deltarasin (e.g., 0, 1.25, 2.5, 5, and 10 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of Deltarasin that causes 50% inhibition of cell growth.[1]

Apoptosis Assay (Annexin V-FITC Staining)

Objective: To quantify the induction of apoptosis by Deltarasin.

Protocol:

-

Seed cells (e.g., A549, H358) in 6-well plates at a density of 1.0 × 105 cells/well and allow them to attach for 24 hours.

-

Treat the cells with Deltarasin for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 2 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[1]

RAS Activation Assay

Objective: To measure the level of active, GTP-bound RAS.

Protocol:

-

Treat cells (e.g., A549) with Deltarasin (e.g., 5 µM) for 24 hours.

-

Lyse the cells in lysis buffer.

-

Adjust the volume of each sample to 1 mL with 1X Assay Lysis Buffer.

-

Add 40 µL of Raf1 RBD Agarose bead slurry to each sample and incubate at 4°C for 1 hour with gentle agitation.

-

Wash the beads three times with cold lysis buffer.

-

Resuspend the bound protein in 40 µL of 2X reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes.

-

Analyze the level of GTP-RAS by SDS-PAGE and Western blotting using a pan-RAS antibody.[1]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Deltarasin in a mouse model.

Protocol:

-

Subcutaneously inject cancer cells (e.g., 2.5 × 106 A549 cells) mixed with Matrigel into the right flank of 6-week-old nude female mice.

-

Allow the xenografts to grow to a size of approximately 60 mm3.

-

Randomly assign the mice to treatment groups (e.g., vehicle control and Deltarasin).

-

Administer Deltarasin (e.g., 10 mg/kg, intraperitoneally) or vehicle daily.[14]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1]

Downstream Signaling Effects and Other Biological Activities

Deltarasin treatment leads to a significant reduction in the phosphorylation of key downstream effectors of the KRAS signaling pathway. In KRAS-dependent lung cancer cells, Deltarasin has been shown to decrease the phosphorylation levels of CRAF, AKT, and ERK.[1][5] Interestingly, these effects were not observed in wild-type KRAS cell lines, highlighting the specificity of Deltarasin for KRAS-mutant cells.[1][5]

In addition to inducing apoptosis, Deltarasin has also been found to induce autophagy in lung cancer cells.[1][3] This autophagy appears to be a pro-survival mechanism, as the combination of Deltarasin with an autophagy inhibitor, such as 3-methyladenine (3-MA), enhances its cytotoxic effects.[3] The induction of autophagy by Deltarasin is mediated through the AMPK-mTOR signaling pathway.[1][3]

Conclusion and Future Directions

Deltarasin has emerged as a promising therapeutic agent for the treatment of KRAS-driven cancers. Its unique mechanism of action, which involves the inhibition of the KRAS-PDEδ interaction, provides a novel strategy to combat tumors that have been historically difficult to treat. The preclinical data presented in this guide demonstrate the potent anti-cancer activity of Deltarasin both in vitro and in vivo.

Further research is warranted to optimize the pharmacological properties of Deltarasin and to explore its efficacy in a broader range of KRAS-mutant cancer types. Combination therapies, such as the co-administration of Deltarasin with autophagy inhibitors, may also represent a promising avenue for enhancing its therapeutic potential. The continued development of Deltarasin and other inhibitors of the KRAS-PDEδ interaction holds significant promise for improving the outcomes of patients with KRAS-mutant cancers.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Relevance of KRAS in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. revvity.com [revvity.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeting the K-Ras/PDEδ Protein–Protein Interaction: The Solution for Ras-Driven Cancers or Just Another Therapeutic Mirage? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]

- 16. researchgate.net [researchgate.net]

Structural Basis of Deltarasin Binding to PDEδ: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the structural and molecular interactions underpinning the binding of Deltarasin to phosphodiesterase-δ (PDEδ), a critical chaperone for post-translationally modified KRas. It consolidates quantitative binding data, outlines key experimental protocols, and visualizes the relevant biological and experimental pathways.

Introduction: Targeting the KRas-PDEδ Axis

The Ras family of small GTPases, particularly KRas, are central regulators of cell growth and division.[1] Mutations in KRas are prevalent in many of the most aggressive human cancers, including pancreatic, colorectal, and lung adenocarcinomas, leading to its unregulated, chronically active state.[1][2] For KRas to exert its oncogenic function, it must first undergo a series of post-translational modifications, including farnesylation, which anchors it to the plasma membrane where it engages downstream signaling effectors.[1][3][4][5]

Phosphodiesterase-δ (PDEδ) acts as a cytosolic chaperone for farnesylated KRas.[3][6][7] It sequesters the hydrophobic farnesyl group in a deep, specialized pocket, effectively solubilizing KRas and facilitating its transport through the aqueous cytoplasm to the plasma membrane.[3][4][7] This transport mechanism is essential for proper KRas localization and signaling.[5][8]

The discovery that disrupting the KRas-PDEδ interaction could prevent oncogenic KRas signaling presented a novel therapeutic strategy.[1][8] Deltarasin emerged from these efforts as a first-in-class small molecule inhibitor that competitively binds to the farnesyl-binding pocket of PDEδ, thereby preventing its engagement with KRas and suppressing tumor cell proliferation.[1][3][9] This guide elucidates the precise structural basis for this inhibition.

The Structural Basis of Interaction

PDEδ and its Farnesyl-Binding Pocket

The crystal structure of PDEδ reveals an immunoglobulin-like β-sandwich fold that creates a deep, hydrophobic internal cavity.[3][4] This pocket is specifically adapted to accommodate the C15 farnesyl lipid moiety of modified proteins like KRas.[3][4][7] The interaction is primarily driven by the insertion of the farnesyl group into this pocket, shielding it from the cytosol.[3][7] Additional specificity is conferred by interactions between amino acids at the rim of the PDEδ pocket and the C-terminal residues of the cargo protein.[3]

Deltarasin as a Farnesyl Mimetic

Deltarasin was developed through a structure-based design approach to function as a competitive inhibitor that occupies the farnesyl-binding pocket of PDEδ.[3][10] The crystal structure of the PDEδ-Deltarasin complex (PDB: 4JV8, 7pae) confirms that Deltarasin binds deep within the hydrophobic cavity, effectively mimicking the farnesyl group of KRas.[5][11] The interaction is stabilized by multiple hydrogen bonds and hydrophobic contacts.[12] For instance, analysis of the co-crystal structure shows that Deltarasin engages in hydrogen bonds with key residues such as Arg61 and Tyr149 at the base of the pocket.[13] By occupying this site, Deltarasin physically blocks the binding of farnesylated KRas, leading to its mislocalization within the cell and subsequent attenuation of its signaling output.[1][4][8]

Quantitative Analysis of the Deltarasin-PDEδ Interaction

The binding affinity and cellular efficacy of Deltarasin have been quantified using various biophysical and cell-based assays. The data highlights a high-affinity interaction with PDEδ, which translates to micromolar potency in inhibiting the growth of KRas-dependent cancer cells.

Data Presentation

Table 1: Binding Affinity of Deltarasin to PDEδ

| Ligand | Target | Method | Dissociation Constant (K_d) | Reference |

|---|---|---|---|---|

| Deltarasin | Purified PDEδ | Not Specified | 38 nM | [9] |

| Deltarasin | PDEδ | Not Specified | 38 ± 16 nM | [12] |

| Deltarasin | PDEδ in liver cells | Not Specified | 41 nM | [9][14] |

| Deltarasin | PDEδ | SPR | ~1.4 µM (K_d) |[15] |

Table 2: Cellular Potency of Deltarasin in KRas-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRas Status | Assay | IC_50 Value | Reference |

|---|---|---|---|---|---|

| A549 | Lung | KRAS Mutant | MTT | 5.29 ± 0.07 µM | [2] |

| H358 | Lung | KRAS Mutant | MTT | 4.21 ± 0.72 µM | [2] |

| Panc-Tu-I | Pancreatic | KRAS Dependent | Proliferation | - | [3][9] |

| Capan-1 | Pancreatic | KRAS Dependent | Proliferation | - |[14] |

Note: While Deltarasin exhibits nanomolar binding affinity, its cytotoxic effects are observed at micromolar concentrations, which may be attributed to factors like cellular uptake or rapid release from PDEδ induced by the Arl2 release factor.[4]

Disruption of KRas Signaling by Deltarasin

By preventing PDEδ from chaperoning KRas to the plasma membrane, Deltarasin effectively short-circuits the entire oncogenic signaling cascade. Mislocalized KRas is unable to engage its primary downstream effectors, leading to the inhibition of two major pro-survival and proliferative pathways: the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[2][4][16] This ultimately results in reduced cell proliferation and the induction of apoptosis in KRas-dependent cancer cells.[1][4][16]

Caption: KRas signaling pathway and point of Deltarasin inhibition.

Key Experimental Methodologies

The characterization of the Deltarasin-PDEδ interaction relies on a suite of biophysical and structural biology techniques. Below are detailed protocols for the cornerstone experiments.

X-Ray Crystallography of the Deltarasin-PDEδ Complex

This method provides atomic-level resolution of the binding mode of Deltarasin within the PDEδ hydrophobic pocket.

Experimental Protocol:

-

Protein Expression and Purification: Human PDEδ is expressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Purified PDEδ is incubated with a molar excess of Deltarasin (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.

-

Crystallization: The PDEδ-Deltarasin complex is subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop).[17] A range of precipitants, buffers, and additives are tested to find conditions that yield diffraction-quality crystals.

-

Cryoprotection and Data Collection: Crystals are soaked in a cryoprotectant solution to prevent ice formation upon freezing.[18] They are then flash-frozen in liquid nitrogen and mounted on a goniometer for X-ray diffraction data collection, often at a synchrotron source.[18]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The structure is solved using molecular replacement with a known PDEδ structure and then refined to build an accurate atomic model of the complex, clearly defining the position and interactions of Deltarasin.[19]

Caption: General workflow for X-ray crystallography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[20][21]

Experimental Protocol:

-

Sample Preparation: Purified PDEδ is dialyzed extensively into a specific buffer. Deltarasin is dissolved in the final dialysis buffer to minimize heat of dilution effects. All solutions are thoroughly degassed.

-

Instrument Setup: An isothermal titration calorimeter is cleaned and equilibrated at the desired temperature (e.g., 25°C).[20]

-

Loading: The sample cell is loaded with the purified PDEδ solution, and the injection syringe is loaded with the concentrated Deltarasin solution.

-

Titration: A series of small, precise injections of Deltarasin are made into the sample cell containing PDEδ.[20] The heat change after each injection is measured relative to a reference cell.

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites) to calculate the K_d, ΔH, and stoichiometry of the interaction.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor binding events in real-time, providing kinetic data on association (k_on) and dissociation (k_off) rates, from which the K_d can be calculated.

Experimental Protocol:

-

Chip Preparation: A sensor chip (e.g., a neutravidin-coated chip) is prepared.[15] Biotinylated, farnesylated KRas is captured on the chip surface.

-

Analyte Preparation: A series of dilutions of PDEδ in running buffer are prepared, both with and without various concentrations of the inhibitor, Deltarasin.

-

Binding Measurement: The running buffer is flowed over the chip to establish a stable baseline. The prepared PDEδ solutions (the analyte) are then injected and flowed over the KRas-coated surface. The change in the refractive index at the surface, which is proportional to the mass bound, is recorded in real-time as a sensorgram.

-

Competition Assay: To measure inhibition, a fixed concentration of PDEδ is pre-incubated with varying concentrations of Deltarasin and then injected over the KRas-coated chip. A decrease in the binding signal indicates competition.

-

Data Analysis: The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine k_on and k_off. For competition assays, the response at equilibrium is plotted against the inhibitor concentration to determine an IC_50, which can be converted to a K_d.[15][22]

In-Cell Co-Immunoprecipitation

This biochemical assay is used to verify that Deltarasin disrupts the KRAS-PDEδ interaction within a cellular context.

Experimental Protocol:

-

Cell Treatment: KRas-dependent cancer cells (e.g., H358) are cultured and treated with either DMSO (vehicle control) or a specified concentration of Deltarasin for a set period (e.g., 24 hours).[4][23]

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against KRas (or PDEδ) that is coupled to agarose or magnetic beads. This pulls the target protein and its binding partners out of the solution.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binders. The bound protein complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies for both PDEδ and KRas. A reduction in the amount of co-precipitated PDEδ in the Deltarasin-treated sample compared to the control demonstrates that the inhibitor has disrupted the interaction in cells.[4][23]

Conclusion and Future Directions

Deltarasin provides a foundational proof-of-concept for targeting the KRas-PDEδ protein-protein interaction as a viable anti-cancer strategy. The structural basis of its binding is well-defined: it acts as a high-affinity farnesyl mimetic that competitively occupies the hydrophobic pocket of PDEδ, leading to the mislocalization of KRas and the shutdown of its oncogenic signaling. The quantitative data and experimental protocols outlined herein provide a comprehensive framework for understanding and evaluating this interaction.

While effective as a tool compound, the micromolar cytotoxicity of Deltarasin and its potential for release by Arl2 have prompted the development of second and third-generation inhibitors (e.g., Deltazinone, Deltasonamides) with improved affinity, cellular potency, and pharmacokinetic properties.[13] Future research will continue to leverage the structural insights gained from Deltarasin to design even more specific and potent inhibitors for clinical development against KRas-driven cancers.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDEδ Binding to Ras Isoforms Provides a Route to Proper Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular mechanism of the association and dissociation of Deltarasin from the heterodimeric KRas4B-PDEδ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7pae - The crystal structure of Deltarasin in complex with PDE6D - Summary - Protein Data Bank Japan [pdbj.org]

- 12. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]

- 15. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Deltarasin's Effect on the RAS Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RAS family of small GTPases, particularly the KRAS isoform, represents one of the most frequently mutated oncogene families in human cancers. For decades, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small-molecule binding. The discovery of Deltarasin marked a significant milestone by introducing a novel strategy to inhibit oncogenic KRAS signaling. Instead of targeting KRAS directly, Deltarasin inhibits the KRAS-PDEδ interaction. Phosphodiesterase-δ (PDEδ) acts as a cellular taxi, binding to the farnesylated C-terminus of KRAS and trafficking it to the plasma membrane, a critical step for its signaling function. By binding to the prenyl-binding pocket of PDEδ, Deltarasin competitively inhibits this interaction, leading to the mislocalization of KRAS, suppression of downstream signaling, and inhibition of tumor cell growth. This document provides an in-depth technical overview of Deltarasin's mechanism of action, its effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Disrupting the KRAS-PDEδ Chaperone System

KRAS requires post-translational farnesylation at its C-terminal CAAX box to associate with the plasma membrane, where it engages with its downstream effectors.[1] PDEδ is a transport protein that solubilizes farnesylated KRAS in the cytoplasm and shuttles it to its destination membranes.[1][2]

Deltarasin is a small molecule that was identified through high-throughput screening for its ability to bind to the hydrophobic, farnesyl-binding pocket of PDEδ.[3][4] This binding directly and competitively prevents PDEδ from interacting with farnesylated KRAS.[1][3] The consequence is twofold:

-

KRAS Mislocalization: Unable to bind to its PDEδ chaperone, KRAS is no longer efficiently transported to the plasma membrane. Instead, it becomes trapped and distributed throughout the endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[1][3]

-

Inhibition of RAS Activation: By preventing KRAS from reaching the plasma membrane, Deltarasin effectively reduces the pool of active, GTP-bound RAS that is available to engage downstream effector proteins.[3][5]

This mechanism represents a paradigm shift from direct RAS inhibition to targeting a critical protein-protein interaction required for its function.

Caption: Deltarasin binds to PDEδ, preventing the transport of farnesylated KRAS to the plasma membrane.

Impact on Downstream RAS Signaling Pathways

The mislocalization of KRAS from the plasma membrane directly translates to the attenuation of its downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][6]

Studies have demonstrated that treatment with Deltarasin leads to a significant, dose-dependent reduction in the phosphorylation levels of key effector proteins in KRAS-mutant cancer cells.[3][7] Specifically, Deltarasin has been shown to suppress the phosphorylation of:

-

c-RAF

-

AKT

-

ERK

This inhibition of downstream signaling is a direct functional consequence of preventing KRAS from reaching its site of action and is central to Deltarasin's anti-proliferative effects.[3][7] Interestingly, this effect is more pronounced in KRAS-mutant cells compared to wild-type cells, suggesting a degree of selectivity.[7][8]

Caption: Deltarasin blocks KRAS activation, thereby inhibiting both the RAF/MEK/ERK and PI3K/AKT pathways.

Quantitative Data

The efficacy of Deltarasin has been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity of Deltarasin for PDEδ

This table summarizes the dissociation constant (Kd), a measure of binding affinity, between Deltarasin and PDEδ. A lower Kd value indicates a stronger binding interaction.

| Target | Method | Kd (nM) | Source |

| Purified PDEδ | Fluorescence Polarization | 38 | [9][10] |

| PDEδ in liver cells | Not Specified | 41 | [9][10][11][12] |

Table 2: In Vitro Cytotoxicity (IC50) of Deltarasin

The half-maximal inhibitory concentration (IC50) represents the concentration of Deltarasin required to inhibit the viability of cancer cell lines by 50%.

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Source |

| A549 | Lung | G12S | 5.29 ± 0.07 | [3][7] |

| H358 | Lung | G12C | 4.21 ± 0.72 | [3][7] |

| H1395 | Lung | Wild-Type (BRAF mutant) | 6.47 ± 1.63 | [3] |

| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 | [3] |

Note: While Deltarasin shows activity against KRAS-mutant lines, the similar IC50 values in wild-type lines suggest that it may affect other prenylated proteins, indicating that PDEδ might not be its only target.[3]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize Deltarasin's activity, based on methodologies described in the cited literature.

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction

This assay is used to demonstrate that Deltarasin disrupts the physical interaction between KRAS and PDEδ within the cell.[3][5]

-

Cell Culture and Treatment: Culture cells (e.g., H358) to ~80% confluency. Treat one group with Deltarasin (e.g., 5 µM for 24 hours) and another with a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Incubate the supernatant with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to KRAS (or PDEδ).

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PDEδ (or KRAS) to detect the co-precipitated protein. A reduced amount of PDEδ in the Deltarasin-treated sample indicates disruption of the interaction.[3][5]

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) Experiment.

RAS Activation Assay (GTP-RAS Pull-Down)

This assay measures the amount of active, GTP-bound RAS in cells following treatment.[3][5]

-

Cell Culture and Treatment: Treat cells (e.g., A549) with Deltarasin (e.g., 5 µM for 24 hours) and a vehicle control.

-

Cell Lysis: Lyse cells in a buffer containing MgCl2 to maintain RAS in its GTP-bound state.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down: Incubate equal amounts of protein lysate with a fusion protein of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of RAF1, which specifically binds to GTP-RAS. This GST-RBD is typically immobilized on glutathione-sepharose beads.

-

Washing: Wash the beads extensively to remove unbound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using a pan-RAS or KRAS-specific antibody. A decrease in the signal in the Deltarasin-treated lane indicates reduced RAS activation.[3][5]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the IC50 of Deltarasin by measuring cellular metabolic activity.[7]

-

Cell Seeding: Seed cells (e.g., A549, H358) in 96-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Deltarasin (e.g., 0 to 10 µM) for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and fit to a dose-response curve to calculate the IC50 value.

Additional Cellular Effects: Apoptosis and Autophagy

Beyond inhibiting proliferation, Deltarasin induces other cellular responses, notably apoptosis and autophagy.[3][13]

-

Apoptosis: Deltarasin treatment leads to an increase in apoptotic markers, such as cleaved PARP, and a higher percentage of cells staining positive for Annexin V, a marker of early apoptosis.[3][8] In one study, treating H358 cells with 3 µM of Deltarasin resulted in approximately six times more apoptotic cells compared to baseline.[8]

-

Autophagy: Deltarasin has also been shown to induce autophagy, a cellular recycling process, through the AMPK-mTOR signaling pathway.[3][13] Interestingly, this autophagic response appears to be a pro-survival mechanism for the cancer cells. Co-treatment with an autophagy inhibitor, such as 3-methyladenine (3-MA), significantly enhances Deltarasin-induced apoptosis.[3][13] This suggests that a combination therapy approach, blocking both the KRAS-PDEδ interaction and autophagy, could be a more effective strategy.[3]

In Vivo Efficacy

The anti-tumor effects of Deltarasin have been validated in preclinical animal models. In nude mice bearing subcutaneous xenografts of human pancreatic (Panc-Tu-I) or lung (A549) cancer cells, intraperitoneal administration of Deltarasin impaired and suppressed tumor growth compared to vehicle-treated controls.[3][9][10][11][12] These findings confirm that the mechanism of action observed in vitro translates to anti-cancer activity in a whole-organism context.

Conclusion and Future Directions

Deltarasin represents a pioneering approach to targeting oncogenic KRAS by disrupting its essential trafficking to the plasma membrane. By inhibiting the KRAS-PDEδ protein-protein interaction, Deltarasin effectively mislocalizes KRAS, leading to the downregulation of critical pro-survival and proliferative signaling pathways like RAF/MEK/ERK and PI3K/AKT. While it has shown promise in both in vitro and in vivo models, the relatively low micromolar cytotoxicity and potential for off-target effects on other prenylated proteins highlight the need for further development.[2][3] Deltarasin has served as a crucial tool compound and a proof-of-concept, paving the way for the development of second-generation PDEδ inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of KRAS-driven cancers.[14][15]

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of the association and dissociation of Deltarasin from the heterodimeric KRas4B-PDEδ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Deltarasin | Ras GTPases | Tocris Bioscience [tocris.com]

- 12. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]

- 13. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Deltarasin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin is a small molecule inhibitor that has emerged as a promising therapeutic agent for cancers driven by KRAS mutations. Its primary mechanism of action involves the disruption of the interaction between KRAS and its chaperone protein, phosphodiesterase-δ (PDEδ). This interference with KRAS trafficking and localization leads to the attenuation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the known downstream targets of Deltarasin in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Mechanism of Action of Deltarasin

Deltarasin functions by binding to the farnesyl-binding pocket of PDEδ, thereby preventing it from binding to the farnesylated C-terminus of KRAS.[1][2] This disruption of the KRAS-PDEδ complex is a critical event, as PDEδ is responsible for solubilizing KRAS in the cytoplasm and transporting it to the plasma membrane, where it becomes activated and engages its downstream effectors. By inhibiting this interaction, Deltarasin effectively sequesters KRAS in the cytoplasm and endomembranes, thus preventing its oncogenic signaling.[3]

Key Downstream Signaling Pathways Affected by Deltarasin

The mislocalization of KRAS induced by Deltarasin leads to the suppression of its key downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth.

Inhibition of the RAF/MEK/ERK Pathway

The RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that is frequently hyperactivated in KRAS-mutant cancers. Deltarasin treatment has been shown to significantly reduce the phosphorylation of key components of this pathway, including c-RAF, MEK, and ERK, in a dose-dependent manner.[1][4] This inhibition of the RAF/MEK/ERK pathway is a primary contributor to the anti-proliferative and pro-apoptotic effects of Deltarasin.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is another critical downstream effector of KRAS that promotes cell survival and growth. Similar to its effect on the RAF/MEK/ERK pathway, Deltarasin has been demonstrated to decrease the phosphorylation of AKT, a key kinase in this pathway.[1] The inhibition of PI3K/AKT signaling further contributes to the induction of apoptosis in cancer cells treated with Deltarasin.

Induction of Autophagy

Interestingly, in addition to inducing apoptosis, Deltarasin has also been reported to induce autophagy in cancer cells.[5][6] This process appears to be mediated through the AMPK-mTOR signaling pathway.[5][6] However, the induced autophagy seems to act as a pro-survival mechanism for the cancer cells, as the inhibition of autophagy with agents like 3-methyladenine (3-MA) has been shown to enhance the cytotoxic effects of Deltarasin.[5][6]

Quantitative Data on Deltarasin's Effects

The following tables summarize the quantitative data on the efficacy of Deltarasin in various cancer cell lines.

Table 1: IC50 Values of Deltarasin in Human Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Citation |

| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 | [1][4] |

| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 | [1][4] |

| H1395 | Lung Cancer | WT | 6.47 ± 1.63 | [2] |

| CCD19-Lu | Normal Lung Fibroblast | WT | 6.74 ± 0.57 | [2] |

| Panc-Tu-1 | Pancreatic Ductal Adenocarcinoma | G12V | ~5 | [7] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | G12D | >20 | [7] |

Table 2: Dose-Dependent Inhibition of Downstream Signaling by Deltarasin

| Cell Line | Protein | Deltarasin Concentration (µM) | % Inhibition (approx.) | Citation |

| A549 | p-ERK | 5 | Significant reduction | [4] |

| A549 | p-AKT | 5 | Significant reduction | [4] |

| H358 | p-c-RAF | 5 | Significant reduction | [4] |

| H358 | p-ERK | 5 | Significant reduction | [4] |

| Panc-Tu-I | p-ERK | 5 | ~50% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream targets of Deltarasin.

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction

This protocol is used to demonstrate the disruption of the KRAS-PDEδ interaction by Deltarasin.

-

Cell Lysis:

-

Culture cancer cells (e.g., H358) to 80-90% confluency.

-

Treat cells with Deltarasin or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add anti-KRAS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads 3-5 times with ice-cold IP lysis buffer.

-

After the final wash, aspirate all supernatant.

-

Elute the protein complexes by adding 2X SDS-PAGE loading buffer to the beads and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with primary antibodies against PDEδ and KRAS.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

RAS Activation Assay (GTP-RAS Pull-Down)

This assay measures the levels of active, GTP-bound RAS.

-

Cell Lysis and Protein Quantification:

-

Follow the cell lysis protocol as described in section 4.1.

-

-

Pull-Down of Active RAS:

-

Incubate the cell lysate with a GST-tagged RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1) immobilized on glutathione-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the bound proteins by boiling in 2X SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using a pan-RAS antibody to detect the amount of active RAS.

-

Western Blotting for Phosphorylated Proteins (p-ERK, p-AKT)

This protocol is used to assess the phosphorylation status of downstream signaling proteins.

-

Sample Preparation:

-

Treat cells with various concentrations of Deltarasin.

-

Lyse the cells as described in section 4.1.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total ERK, anti-total AKT) and a loading control (e.g., GAPDH or β-actin).

-

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of Deltarasin.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of Deltarasin and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of Deltarasin that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

Deltarasin represents a novel and promising strategy for targeting KRAS-driven cancers. Its ability to disrupt the KRAS-PDEδ interaction leads to the effective inhibition of the pro-proliferative and pro-survival RAF/MEK/ERK and PI3K/AKT signaling pathways. The induction of a seemingly protective autophagy response suggests that combination therapies involving Deltarasin and autophagy inhibitors could be a particularly effective therapeutic approach. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Deltarasin and similar KRAS-targeting agents.

References

- 1. neweastbio.com [neweastbio.com]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deltarasin: A Technical Guide to its Apoptotic Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic carcinomas.[1][2] For decades, KRAS was considered "undruggable" due to the absence of effective targeted therapies. The discovery of Deltarasin, a small molecule inhibitor, represents a significant milestone in targeting KRAS-driven malignancies.[3] Deltarasin does not target the KRAS protein directly but rather its interaction with PDEδ (phosphodiesterase-δ), a transport protein essential for its localization to the plasma membrane.[3][4] By disrupting this interaction, Deltarasin triggers a cascade of events that inhibit oncogenic signaling and culminate in programmed cell death, or apoptosis. This document provides a detailed technical overview of the molecular mechanisms by which Deltarasin induces apoptosis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Mechanism of Action: Targeting the KRAS-PDEδ Axis

The oncogenic activity of KRAS is contingent upon its proper localization to the inner leaflet of the plasma membrane, where it can engage with downstream effector proteins.[3][4] This localization is facilitated by the chaperone protein PDEδ, which binds to the farnesylated C-terminus of KRAS and transports it through the cytoplasm.[1][5]

Deltarasin is a high-affinity small molecule that binds to the hydrophobic, farnesyl-binding pocket of PDEδ (Kd = 38-41 nM).[6][7] This competitive inhibition prevents PDEδ from binding to KRAS.[1][5] Consequently, farnesylated KRAS is no longer correctly trafficked and becomes mislocalized throughout the endomembrane system, effectively sequestering it from its downstream targets at the cell surface.[3][4] This disruption leads to the attenuation of two major pro-survival and proliferative signaling cascades:

-

The RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway curtails cell proliferation and survival signals.[1][8]

-

The PI3K/AKT/mTOR Pathway: Suppression of this pathway is critical for promoting apoptosis, as AKT is a key inhibitor of apoptotic machinery.[1][9]

Studies have confirmed that Deltarasin treatment significantly decreases the levels of active, GTP-bound RAS and reduces the phosphorylation of downstream effectors like c-RAF, AKT, and ERK in KRAS-mutant cancer cells.[1][4]

Deltarasin-Induced Apoptosis

The inhibition of pro-survival signaling by Deltarasin directly engages the cell's apoptotic machinery, primarily through the intrinsic (mitochondrial) pathway. This process is characterized by specific molecular changes, including the modulation of Bcl-2 family proteins, the generation of reactive oxygen species (ROS), and the activation of caspases.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point-of-no-return in the intrinsic apoptotic pathway.[9] Deltarasin treatment alters the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, in KRAS-dependent lung cancer cells (A549), Deltarasin leads to:

-

Increased expression of Bax: A pro-apoptotic protein that oligomerizes at the mitochondrial membrane to form pores.[1]

-

Reduced expression of Bcl-2: An anti-apoptotic protein that sequesters Bax and prevents its activation.[1]

This shift in the Bax/Bcl-2 ratio favors MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol, a key step in activating the caspase cascade.[10]

Role of Reactive Oxygen Species (ROS)

Deltarasin treatment has been shown to induce the accumulation of intracellular ROS.[1][5] ROS can act as secondary messengers that promote apoptosis by causing oxidative damage to cellular components and by modulating signaling pathways. The elevation of ROS is a critical component of Deltarasin's cytotoxic effect. This is evidenced by experiments where the ROS scavenger N-acetylcysteine (NAC) significantly attenuated Deltarasin-induced cell death.[1][5]

Caspase Activation and PARP Cleavage

The release of cytochrome c triggers the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a widely recognized marker of apoptosis.[1][4] Immunohistochemistry analysis of tumors from Deltarasin-treated mice showed a prominent increase in cleaved caspase-3 staining, confirming in vivo activation of this pathway.[1]

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPHA2 feedback activation limits the response to PDEδ inhibition in KRAS-dependent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechdaily.com [scitechdaily.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]

Deltarasin: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deltarasin has emerged as a significant small molecule inhibitor in the study of KRAS-driven cancers. By uniquely targeting the interaction between KRAS and its chaperone protein, phosphodiesterase-δ (PDEδ), Deltarasin effectively disrupts the localization and downstream signaling of oncogenic KRAS. This disruption culminates in profound effects on cellular processes, most notably the inhibition of cell proliferation and arrest of the cell cycle. This technical guide provides an in-depth analysis of Deltarasin's mechanism of action, its quantitative effects on cancer cells, detailed experimental protocols for its evaluation, and a visual representation of the involved signaling pathways.

Mechanism of Action: Disrupting the KRAS-Chaperone Axis

The oncogenic activity of the KRAS protein is contingent upon its localization to the plasma membrane, where it can engage with and activate downstream effector pathways.[1] This localization is facilitated by a chaperone protein, PDEδ, which binds to the farnesylated C-terminus of KRAS and traffics it through the cytoplasm.[2]

Deltarasin functions by competitively binding to the hydrophobic, prenyl-binding pocket of PDEδ.[2][3] This occupation of the binding site prevents PDEδ from sequestering and transporting farnesylated KRAS. As a result, KRAS is displaced from the plasma membrane and becomes mislocalized throughout the cell, particularly on endomembranes.[1][4] This sequestration away from its primary site of action effectively abrogates its ability to activate critical downstream signaling cascades essential for cell growth and survival, namely the RAF/MEK/ERK and PI3K/AKT pathways.[2][5]

Impact on Cell Cycle Progression

The RAF/MEK/ERK and PI3K/AKT signaling pathways are central regulators of the cell cycle.[6] They promote the transition from the G1 phase to the S phase by controlling the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[6][7] Specifically, these pathways lead to the hyper-phosphorylation of the retinoblastoma protein (Rb), which in turn releases its inhibition on E2F transcription factors.[6][7] This allows for the transcription of genes necessary for DNA synthesis and S-phase entry.[7]

By inhibiting KRAS-mediated activation of these pathways, Deltarasin effectively applies a brake to this process. The resulting decrease in downstream signaling leads to reduced CDK activity and the maintenance of Rb in its active, hypo-phosphorylated state. This prevents the G1/S transition, causing cells to arrest in the G1 phase of the cell cycle.[6] Some studies have also reported that KRAS inhibition can lead to S-phase arrest.

Quantitative Data on Deltarasin Efficacy

The biological activity of Deltarasin has been quantified across various biochemical and cell-based assays.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 38 nM | Purified PDEδ | [8] |

| 41 nM | RAS-PDEδ interaction in liver cells | [8] | |

| IC50 (72h treatment) | 5.29 ± 0.07 µM | A549 lung cancer cells (KRAS mutant) | [2][5] |

| 4.21 ± 0.72 µM | H358 lung cancer cells (KRAS mutant) | [2][5] | |

| 6.47 ± 1.63 µM | H1395 lung cancer cells (KRAS WT) | [2] | |

| 6.74 ± 0.57 µM | CCD19-Lu normal lung cells (KRAS WT) | [2] |

| In Vivo Study | Model | Treatment | Outcome | Reference |

| Tumor Xenograft | Nude mice with Panc-Tu-I human pancreatic tumor xenografts | 10 mg/kg, i.p. | Dose-dependent impairment of tumor growth | [8] |

| Tumor Xenograft | Nude mice with A549 human lung tumor xenografts | Daily treatment for 21 days | Significant tumor growth suppression from day 15 | [2] |

Broader Cellular Consequences

Beyond cell cycle arrest, Deltarasin's disruption of KRAS signaling induces other significant cellular responses:

-

Apoptosis: The inhibition of pro-survival signals from the PI3K/AKT and RAF/MEK/ERK pathways leads to programmed cell death.[2][3] This is often confirmed by observing an increase in markers like cleaved PARP.[4] Treatment of KRAS mutant H358 cells with 3µM of deltarasin for 48 hours resulted in approximately six times more apoptotic cells compared to baseline.[4]

-

Autophagy: Deltarasin treatment has been shown to induce autophagy, a cellular recycling process.[2][3] This is marked by the conversion of LC3-I to LC3-II.[2] Interestingly, this autophagic response can be protective for the cancer cells. Studies have shown that combining Deltarasin with an autophagy inhibitor, such as 3-methyladenine (3-MA), markedly enhances its cytotoxic and apoptotic effects.[2][3]

-

Reactive Oxygen Species (ROS): The induction of apoptosis by Deltarasin is linked to an elevation of intracellular ROS.[2] Conversely, inhibiting ROS with antioxidants can attenuate Deltarasin-induced cell death.[2][3]

Key Experimental Protocols

The following are standard methodologies used to evaluate the effects of Deltarasin.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the dose-dependent effect of Deltarasin on cell proliferation.

-

Protocol:

-

Seed cells (e.g., A549, H358) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of Deltarasin (e.g., 0, 1.25, 2.5, 5, 10 µM) for a specified period (e.g., 72 hours).[5]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways.

-

Protocol:

-

Culture cells to ~70-80% confluency and treat with various concentrations of Deltarasin (e.g., 0, 1.25, 2.5, 5 µM) for a set time (e.g., 24 hours).[5]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Co-immunoprecipitation (Co-IP)

-

Objective: To demonstrate that Deltarasin disrupts the physical interaction between KRAS and PDEδ.

-

Protocol:

-

Treat cells (e.g., H358) with Deltarasin or a vehicle control.[2]

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-KRAS antibody overnight at 4°C.[2]

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the bound proteins and analyze by Western blotting using an anti-PDEδ antibody. A reduced amount of PDEδ in the immunoprecipitate from Deltarasin-treated cells indicates inhibition of the interaction.[2]

-

Limitations and Future Directions

While Deltarasin was a landmark discovery that validated the KRAS-PDEδ interaction as a druggable target, it exhibited limitations, including poor selectivity and off-target cytotoxicity.[9][10] This has spurred the development of second-generation PDEδ inhibitors, such as deltazinone and deltasonamide, with improved selectivity and metabolic stability.[9] Although Deltarasin itself has not progressed into major clinical trials, the principle of inhibiting KRAS membrane association remains a highly active and promising area of cancer drug development. The ongoing development of direct KRAS inhibitors for specific mutations (e.g., G12C, G12D) and combination therapies represents the next wave of attack on this once "undruggable" target.[11][12]

Conclusion

Deltarasin provides a compelling case study in targeting protein-protein interactions for therapeutic benefit. By inhibiting the KRAS-PDEδ chaperone system, it effectively mislocalizes oncogenic KRAS, leading to a shutdown of critical downstream signaling. This action translates into potent anti-proliferative effects, driven primarily by cell cycle arrest at the G1/S checkpoint, and the induction of apoptosis. The data and protocols outlined herein provide a comprehensive framework for understanding and investigating the impact of Deltarasin and similar molecules on cancer cell biology.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]

- 12. mskcc.org [mskcc.org]

The Dual Role of Deltarasin in Autophagy: A Technical Guide for Researchers

An In-depth Examination of Deltarasin's Impact on Autophagic and Apoptotic Pathways in KRAS-Mutant Cancers

Abstract

Deltarasin, a small molecule inhibitor of the KRAS-PDEδ interaction, has emerged as a promising therapeutic agent in cancers driven by KRAS mutations.[1] Its primary mechanism involves disrupting the cellular localization of KRAS, thereby inhibiting downstream pro-survival signaling pathways such as RAF/MEK/ERK and PI3K/AKT.[1] While Deltarasin effectively induces apoptosis in cancer cells, recent studies have unveiled a more complex cellular response involving the concurrent induction of autophagy. This guide provides a comprehensive technical overview of the role of Deltarasin in autophagy, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting KRAS-driven malignancies.

Introduction: The Complex Interplay of Deltarasin, KRAS, and Autophagy

KRAS is one of the most frequently mutated oncogenes in human cancers, and for decades, it has been considered an "undruggable" target.[2] Deltarasin represents a novel strategy by targeting PDEδ, a protein that chaperones farnesylated KRAS to the plasma membrane, a critical step for its signaling activity.[2] By binding to a hydrophobic pocket on PDEδ, Deltarasin prevents its interaction with KRAS, leading to KRAS mislocalization and subsequent inhibition of its downstream signaling cascades.[1]